Cy7-carboxylic acid chloride

CAS No.:

Cat. No.: VC13690578

Molecular Formula: C37H45ClN2O2

Molecular Weight: 585.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C37H45ClN2O2 |

|---|---|

| Molecular Weight | 585.2 g/mol |

| IUPAC Name | 6-[(2E)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoic acid;chloride |

| Standard InChI | InChI=1S/C37H44N2O2.ClH/c1-36(2)29-16-8-10-18-31(29)38(5)33(36)23-21-27-14-13-15-28(26-27)22-24-34-37(3,4)30-17-9-11-19-32(30)39(34)25-12-6-7-20-35(40)41;/h8-11,16-19,21-24,26H,6-7,12-15,20,25H2,1-5H3;1H |

| Standard InChI Key | FOVQXMYLXAXGJR-UHFFFAOYSA-N |

| Isomeric SMILES | CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C/C(=C/C=C/4\C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)/CCC3)C)C.[Cl-] |

| SMILES | CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)CCC3)C)C.[Cl-] |

| Canonical SMILES | CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)CCC3)C)C.[Cl-] |

Introduction

Chemical Structure and Nomenclature

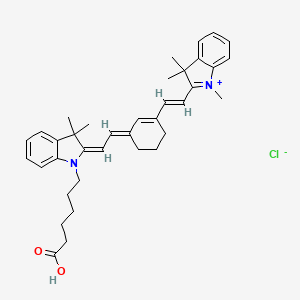

Molecular Architecture

Cy7-carboxylic acid chloride (CHClNO) consists of a polymethine bridge flanked by two indolenine heterocycles, with a hexanoic acid chloride substituent at the N-position of one indolenine moiety . The chloride group enhances electrophilicity, facilitating nucleophilic acyl substitution reactions. The conjugated π-system across seven methine units confers NIR fluorescence, with absorption and emission maxima at 750 nm and 773 nm, respectively .

Table 1: Structural and Spectral Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHClNO | |

| Molecular Weight | 585.2 g/mol | |

| Absorption Maximum (λ) | 750 nm | |

| Emission Maximum (λ) | 773 nm | |

| Extinction Coefficient (ε) | 199,000 L·mol·cm |

Naming Conventions

The compound is systematically named 6-[(2E)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoic acid chloride, reflecting its indolenine substructures and acyl chloride group . Common synonyms include Cy7-carboxylic acid chloride and BP-22567 .

Synthesis and Functionalization

Preparation from Carboxylic Acids

The carboxylic acid chloride group is typically introduced via reaction of Cy7-carboxylic acid with thionyl chloride (SOCl) or phosphorus pentachloride (PCl) under anhydrous conditions . These reagents convert the hydroxyl group of the carboxylic acid into a leaving group, yielding the acid chloride with high efficiency. For instance:

This method avoids side reactions common with alternative acylating agents, ensuring >90% purity .

Photophysical and Chemical Properties

Spectral Characteristics

Cy7-carboxylic acid chloride exhibits a fluorescence quantum yield (Φ) of 0.3 in organic solvents such as dimethyl sulfoxide (DMSO) . Its large Stokes shift (23 nm) minimizes self-quenching, making it suitable for multiplexed imaging. The extinction coefficient (ε = 199,000 L·mol·cm) ensures high brightness in low-concentration applications .

Solubility and Stability

The compound is soluble in polar aprotic solvents (DCM, DMF, DMSO) but aggregates in aqueous media, necessitating cosolvents like polyethylene glycol for biological use . Photostability studies reveal a 100-fold increase in decomposition quantum yield (Φ) in phosphate-buffered saline (Φ = 2.2 × 10) compared to methanol (Φ = 3.1 × 10) . This instability arises from singlet oxygen ()-mediated oxidation at the C2–C1′ and C2′–C3′ positions of the polymethine chain .

Table 2: Photostability in Different Solvents

Bioconjugation and Biomedical Applications

Amine-Reactive Labeling

The acyl chloride group reacts selectively with primary amines (e.g., lysine residues in proteins) to form stable amide bonds. This property enables covalent tagging of antibodies, peptides, and nanoparticles for in vivo imaging . For example, conjugation to anti-HER2 antibodies facilitates tumor-targeted fluorescence imaging in murine models .

In Vivo Imaging Advantages

The NIR emission of Cy7-carboxylic acid chloride (773 nm) penetrates tissues up to 5 cm, surpassing visible-light dyes. Its low background autofluorescence enhances signal-to-noise ratios in deep-tissue applications such as lymph node mapping and tumor resection guidance .

| Catalog Number | Quantity | Price | Purity |

|---|---|---|---|

| 1512-1mg | 1 mg | $125 | ≥95% |

| 1512-5mg | 5 mg | $260 | ≥95% |

| 1512-25mg | 25 mg | $510 | ≥95% |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume